

Allyl ether molecular structure and properties

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An In-depth Technical Guide to **Diallyl Ether**: Molecular Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diallyl ether (DAE), also known as 3,3'-oxybis(1-propene), is an unsaturated ether that serves as a valuable building block in organic synthesis and polymer chemistry. Its two reactive allyl groups and the central ether linkage bestow upon it a unique chemical versatility. This document provides a comprehensive technical overview of the molecular structure, physicochemical properties, reactivity, and biological interactions of **diallyl ether**, with a focus on its relevance to research and development.

Molecular Structure and Conformation

Diallyl ether consists of two allyl groups ($\text{CH}_2=\text{CH}-\text{CH}_2-$) linked by an oxygen atom. The central oxygen atom is sp^3 hybridized, resulting in a bent molecular geometry similar to water and other ethers.^{[1][2]} The steric bulk of the two allyl groups, however, causes the C-O-C bond angle to be slightly larger than the ideal tetrahedral angle of 109.5° . For instance, the analogous C-O-C angle in allyl ethyl ether is calculated to be around 113° .^[3]

The molecule's flexibility, arising from single-bond rotations around the C-O and C-C bonds, leads to a complex conformational landscape. Computational and rotational spectroscopy studies have identified at least nine stable, low-energy conformers for **diallyl ether** in the gas phase.^{[4][5][6]} This conformational richness is a key feature of its molecular structure,

influenced by a balance of steric effects and hyperconjugative interactions between the oxygen lone pairs and the allyl side chains.^[6]

Structural Parameters

Precise experimental values for the bond lengths and angles of the most stable conformer of **diallyl ether** are not readily available in the literature due to the complex mixture of conformers. However, computational studies on analogous molecules like allyl ethyl ether provide representative values.

Parameter	Typical Value	Notes
Molecular Formula	C ₆ H ₁₀ O ^[7]	-
Structure	(CH ₂ =CHCH ₂) ₂ O ^[7]	Two allyl groups linked by an oxygen atom.
C-O-C Bond Angle	~113° ^[3]	Larger than the 109.5° tetrahedral angle due to steric repulsion between the allyl groups. ^[1]
C=C Bond Length	~1.34 Å	Typical for a carbon-carbon double bond.
C-C Bond Length	~1.50 Å	Typical for a carbon-carbon single bond adjacent to a double bond.
C-O Bond Length	~1.42 Å	Typical for a carbon-oxygen single bond in an ether.

Physicochemical Properties

Diallyl ether is a colorless, highly flammable liquid with a characteristic radish-like odor.^{[7][8][9]} It is less dense than water and only slightly soluble in it.^{[7][10]}

Property	Value	Reference(s)
Molecular Weight	98.14 g/mol	[7]
CAS Number	557-40-4	[7]
Appearance	Colorless liquid	[7][10]
Boiling Point	94-95 °C	[9][11]
Melting Point	-6 °C	[10]
Density	0.803 g/mL at 25 °C	[11]
Refractive Index (n ²⁰ /D)	1.416	[11]
Flash Point	-7 °C (-6 °C)	[10][11]
Vapor Pressure	5.79 kPa at 20 °C	[10]
Vapor Density	3.4 (air = 1)	[10]
Solubility in Water	Insoluble / None	[10]

Reactivity and Applications

The reactivity of **diallyl ether** is dominated by the chemistry of its two functional groups: the alkene and the ether linkage.

- **Alkene Reactivity:** The double bonds can undergo various addition reactions, such as hydrogenation, halogenation, and epoxidation.[12] This reactivity is exploited in polymer chemistry, where **diallyl ether** can act as a monomer or cross-linking agent.
- **Ether Linkage:** While generally stable, the ether bond can be cleaved under harsh conditions. A significant safety concern is the propensity of **diallyl ether** to form explosive peroxides upon exposure to air and light.[8][10] Therefore, it must be handled with care, and distillation should only be performed after checking for and eliminating any peroxides.[10]
- **Protecting Group Chemistry:** In organic synthesis, the allyl group is often used as a protecting group for alcohols due to its stability under both acidic and basic conditions. **Diallyl ether** itself is not a protecting group, but its chemistry is central to understanding the

cleavage of **allyl ethers** from protected alcohols, which often involves transition metal catalysts.

Applications:

- Used as a chemical intermediate to make other chemicals.[\[7\]](#)[\[8\]](#)
- Component in the synthesis of polymers and resins.[\[12\]](#)
- Its derivatives have applications as modifiers for elastomers and adhesives.[\[12\]](#)

Experimental Protocols

The following sections provide detailed methodologies for the synthesis, purification, and analysis of **diallyl ether**.

Synthesis: Williamson Ether Synthesis

The Williamson ether synthesis is the most common method for preparing symmetrical and unsymmetrical ethers.[\[13\]](#)[\[14\]](#) For **diallyl ether**, this involves the S_N2 reaction between an allyl halide and an allyl alkoxide.

Reaction Scheme:

- Alkoxide Formation: $\text{CH}_2=\text{CHCH}_2\text{OH} + \text{NaH} \rightarrow \text{CH}_2=\text{CHCH}_2\text{O}^-\text{Na}^+ + \text{H}_2$
- S_N2 Reaction: $\text{CH}_2=\text{CHCH}_2\text{O}^-\text{Na}^+ + \text{CH}_2=\text{CHCH}_2\text{Br} \rightarrow (\text{CH}_2=\text{CHCH}_2)_2\text{O} + \text{NaBr}$

Detailed Protocol:

- Setup: Equip a dry, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen or argon atmosphere.
- Reagents: In the flask, place a dispersion of sodium hydride (NaH, 1.1 equivalents) in anhydrous tetrahydrofuran (THF).
- Alkoxide Formation: Cool the flask to 0 °C using an ice bath. Add allyl alcohol (1.0 equivalent) dissolved in anhydrous THF dropwise via the dropping funnel to the NaH

suspension. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour until hydrogen evolution ceases.

- Nucleophilic Substitution: Add allyl bromide (1.05 equivalents) dropwise to the freshly prepared sodium allyloxide solution.
- Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
- Workup: After cooling to room temperature, quench the reaction by carefully adding water to destroy any unreacted NaH. Transfer the mixture to a separatory funnel and add more water and diethyl ether.
- Extraction: Separate the layers. Wash the organic layer sequentially with water and then with a saturated sodium chloride (brine) solution.
- Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO_4), filter, and remove the solvent using a rotary evaporator to yield the crude **diallyl ether**.

Purification: Fractional Distillation

Crude **diallyl ether** can be purified by fractional distillation due to its relatively low boiling point and to separate it from unreacted starting materials or side products like allyl alcohol.^{[15][16]}
^[17]

Detailed Protocol:

- Peroxide Test (CRITICAL): Before heating, test the crude product for the presence of peroxides using peroxide test strips. If peroxides are present, they must be quenched (e.g., by washing with a freshly prepared ferrous sulfate solution) before proceeding.
- Apparatus: Assemble a fractional distillation apparatus with a distillation flask, a fractionating column (e.g., Vigreux), a condenser, and a receiving flask. Ensure all joints are properly sealed.^[15]
- Distillation: Place the crude **diallyl ether** and a few boiling chips or a magnetic stir bar into the distillation flask. Heat the flask gently using a heating mantle.^[15]

- Fraction Collection: Discard any initial low-boiling forerun. Collect the fraction that distills at a stable temperature corresponding to the boiling point of **diallyl ether** (94-95 °C at atmospheric pressure).[\[15\]](#)[\[16\]](#)
- Completion: Stop the distillation when the temperature begins to rise significantly or when only a small amount of residue remains in the flask.[\[15\]](#)

Analysis and Characterization

Standard spectroscopic methods are used to confirm the identity and purity of **diallyl ether**.[\[7\]](#)

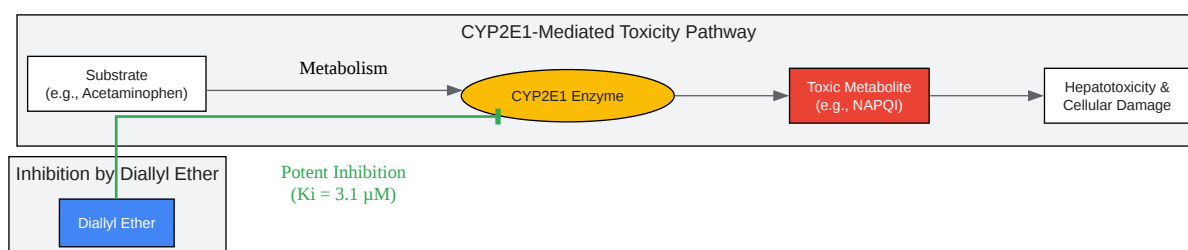
- Gas Chromatography-Mass Spectrometry (GC-MS): Used to assess purity and confirm the molecular weight. The mass spectrum will show a molecular ion peak (M^+) at $m/z = 98$, along with characteristic fragmentation patterns.[\[7\]](#)
- Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum will display characteristic peaks for the C=C bond (around 1645 cm^{-1}), the =C-H bonds (around 3080 cm^{-1}), and the C-O-C ether linkage (a strong band around 1100 cm^{-1}).[\[7\]](#)
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR: The proton NMR spectrum provides a unique fingerprint. Expected signals include a multiplet around 5.9 ppm for the vinylic proton (-CH=), a multiplet around 5.2 ppm for the terminal vinylic protons (=CH₂), and a doublet around 4.0 ppm for the methylene protons adjacent to the oxygen (-O-CH₂-).[\[7\]](#)[\[18\]](#)
 - ^{13}C NMR: The carbon NMR spectrum will show three distinct signals: one for the methylene carbon adjacent to the oxygen (~72 ppm), one for the terminal alkene carbon (~117 ppm), and one for the internal alkene carbon (~135 ppm).[\[19\]](#)

Biological Activity and Relevance in Drug Development

While primarily a synthetic reagent, **diallyl ether** has shown significant biological activity as an inhibitor of cytochrome P450 2E1 (CYP2E1).[\[20\]](#) The CYP2E1 enzyme is crucial in the metabolism of numerous xenobiotics, including ethanol and drugs like acetaminophen.

However, it is also responsible for metabolically activating these substances into toxic byproducts that can cause cellular damage, particularly in the liver.

A study comparing **diallyl ether** to the well-known CYP2E1 inhibitor diallyl sulfide (DAS) found that **diallyl ether** is a more potent inhibitor, with lower K_i (3.1 $\mu\text{mol/L}$) and IC_{50} (6.3 $\mu\text{mol/L}$) values.[20] This suggests that **diallyl ether** could be a valuable tool for in vitro studies involving CYP2E1 inhibition and may serve as a lead compound for developing agents that protect against CYP2E1-mediated toxicity.[20]



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Caption: **Diallyl Ether's** Inhibition of the CYP2E1 Metabolic Pathway.

This diagram illustrates how **diallyl ether** acts as a potent inhibitor of the CYP2E1 enzyme. By blocking the enzyme's active site, it prevents the metabolic conversion of substrates like acetaminophen into toxic metabolites, thereby mitigating the risk of cellular damage and hepatotoxicity. This mechanism of action is of significant interest in toxicology and drug development.

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